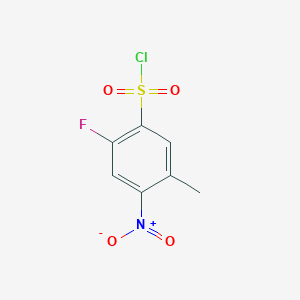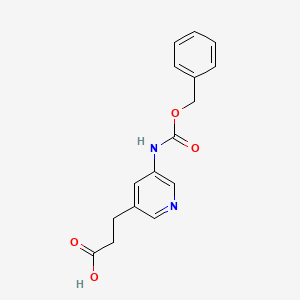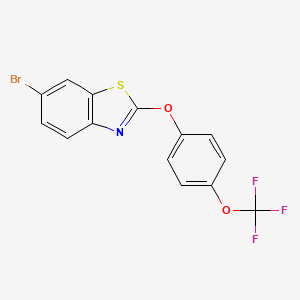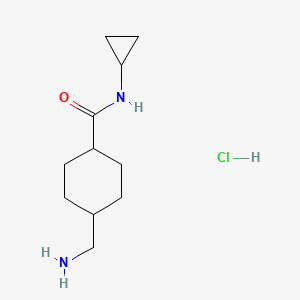![molecular formula C9H15NO2 B1448816 8-Hydroxy-2-azaspiro[4.5]decan-3-one CAS No. 1934549-07-1](/img/structure/B1448816.png)
8-Hydroxy-2-azaspiro[4.5]decan-3-one
Vue d'ensemble
Description
8-Hydroxy-2-azaspiro[4.5]decan-3-one is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol This compound is characterized by its spirocyclic structure, which includes a nitrogen atom and a hydroxyl group
Applications De Recherche Scientifique
8-Hydroxy-2-azaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Analyse Biochimique
Biochemical Properties
8-Hydroxy-2-azaspiro[4.5]decan-3-one plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in metabolic processes, leading to changes in the levels of certain metabolites. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the cellular response to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . In in vitro and in vivo studies, it has been observed that the compound’s activity may decrease over time due to degradation or other factors. Additionally, long-term exposure to this compound can lead to changes in cellular function, such as alterations in metabolic activity or gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, this compound may exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may act as a substrate or inhibitor for specific enzymes, thereby affecting the rate of metabolic reactions. Additionally, this compound can influence the levels of certain metabolites by modulating the activity of key enzymes involved in their synthesis or degradation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins, influencing its localization and accumulation . For instance, specific transporters may facilitate the uptake of the compound into cells, while binding proteins may sequester it in certain cellular compartments. These interactions can affect the compound’s bioavailability and overall biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, the subcellular localization of this compound can affect its interactions with other biomolecules, thereby modulating its biological effects.
Méthodes De Préparation
Analyse Des Réactions Chimiques
8-Hydroxy-2-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-2-azaspiro[4.5]decan-3-one involves its interaction with various molecular targets. The hydroxyl group and nitrogen atom play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, potentially modulating their activity. Specific pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
8-Hydroxy-2-azaspiro[4.5]decan-3-one can be compared with other spirocyclic compounds such as:
2-Azaspiro[4.5]decan-3-one: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
8-Oxa-2-azaspiro[4.5]decane: Contains an oxygen atom in place of the hydroxyl group, leading to different chemical properties. The presence of the hydroxyl group in this compound makes it unique and potentially more versatile in chemical reactions and biological interactions.
Propriétés
IUPAC Name |
8-hydroxy-2-azaspiro[4.5]decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-7-1-3-9(4-2-7)5-8(12)10-6-9/h7,11H,1-6H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZMVAWCIZUQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



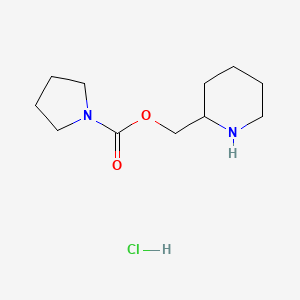
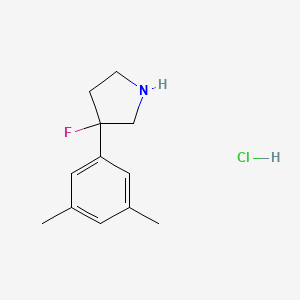
![N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1448739.png)

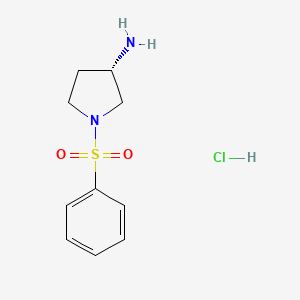
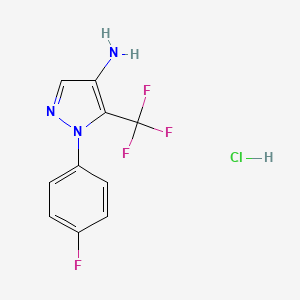
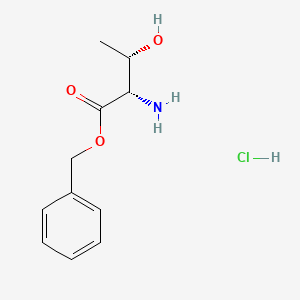
![{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride](/img/structure/B1448745.png)
